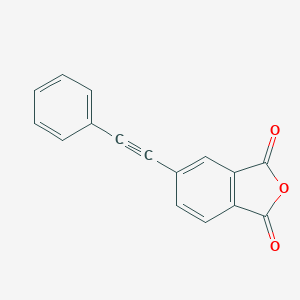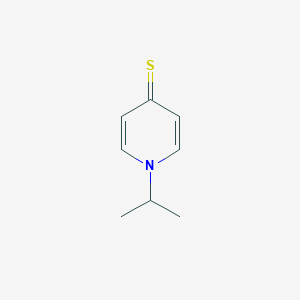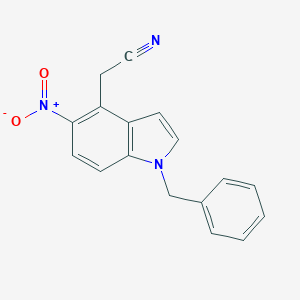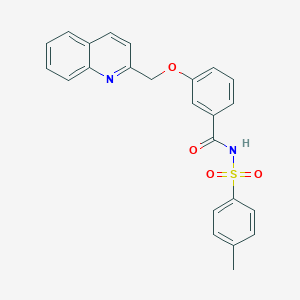
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide, also known as MSQ, is a small molecule that has been extensively studied for its potential use in scientific research. MSQ belongs to the class of compounds known as sulfonamides, which have been used for a variety of medicinal purposes. In
作用機序
The mechanism of action of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide involves its ability to bind to specific proteins in the body. This compound has been shown to bind to a protein known as heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By binding to HSP90, this compound can inhibit its activity, which in turn leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of HSP90, which can lead to the inhibition of cell growth and survival. This compound has also been shown to inhibit the activity of other proteins involved in cell proliferation and survival, such as AKT and ERK. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide in lab experiments is its ability to selectively target specific proteins involved in cell proliferation and survival. This can allow researchers to study the effects of inhibiting these proteins on cancer cells and other diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the study of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, research is needed to better understand the potential toxicity of this compound and how it can be minimized in future experiments.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential use in scientific research. This compound has shown promise in the field of cancer research and has been studied for its potential use in the treatment of other diseases. This compound inhibits the activity of specific proteins involved in cell proliferation and survival, which can lead to the inhibition of cell growth and survival. While this compound has several advantages for use in lab experiments, its potential toxicity must be carefully considered. Future research is needed to develop more potent and selective inhibitors of HSP90 and to better understand the potential toxicity of this compound.
合成法
The synthesis of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide involves several steps, starting with the preparation of the starting materials. The first step involves the preparation of 4-methylbenzenesulfonyl chloride, which is then reacted with 2-aminomethylquinoline to form the intermediate compound. This intermediate is then reacted with 3-hydroxybenzoic acid to form the final product, this compound.
科学的研究の応用
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been extensively studied for its potential use in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-methylphenyl)sulfonyl-3-(quinolin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-9-13-22(14-10-17)31(28,29)26-24(27)19-6-4-7-21(15-19)30-16-20-12-11-18-5-2-3-8-23(18)25-20/h2-15H,16H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQHHZDINZMGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152481 |
Source


|
| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119514-97-5 |
Source


|
| Record name | N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



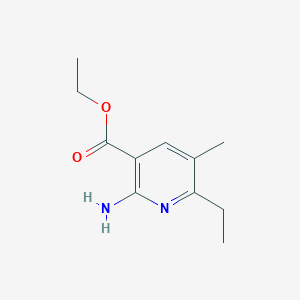
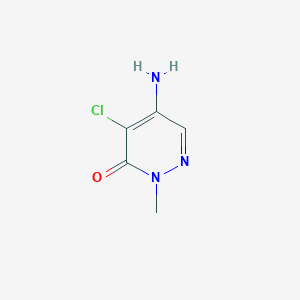

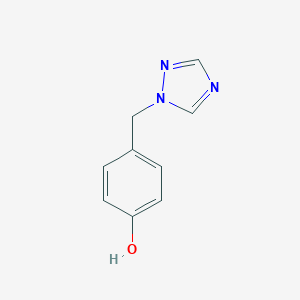


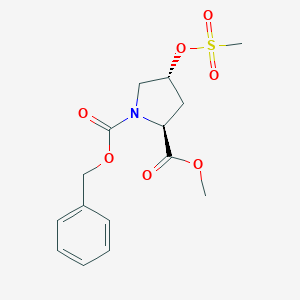
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
